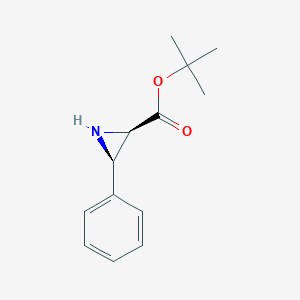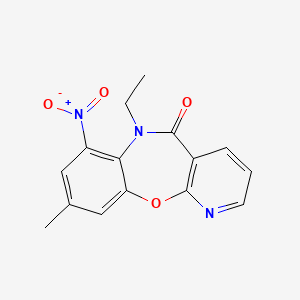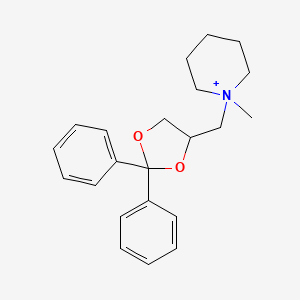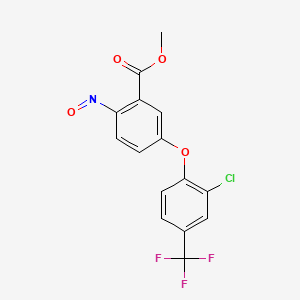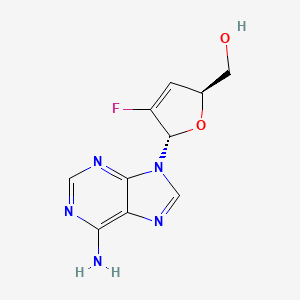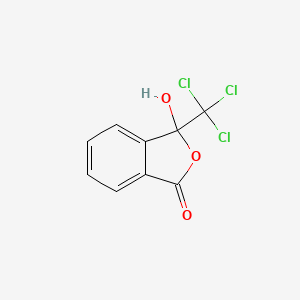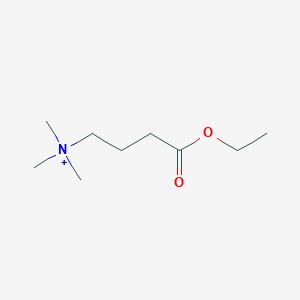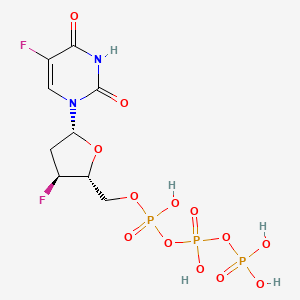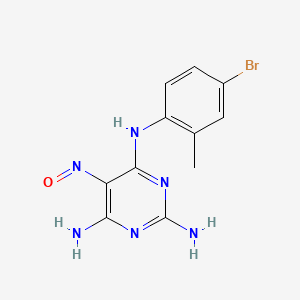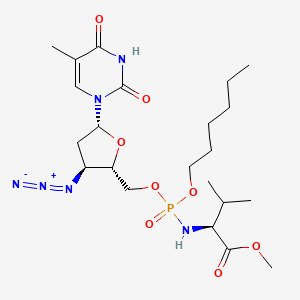
5'MeOValPO3(hexyl) AZT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Methoxyvalerylphosphate(hexyl) azidothymidine, commonly referred to as 5’MeOValPO3(hexyl) AZT, is a derivative of azidothymidine (AZT), which is a nucleoside analog reverse-transcriptase inhibitor. AZT is primarily known for its use in the treatment of human immunodeficiency virus (HIV) infections. The modification of AZT with a methoxyvalerylphosphate and hexyl group aims to enhance its pharmacokinetic properties and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxyvalerylphosphate(hexyl) azidothymidine typically involves the following steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of AZT is protected using a suitable protecting group such as a p-methoxybenzoyl ester.
Introduction of the Methoxyvalerylphosphate Group: The protected AZT is then reacted with methoxyvalerylphosphate under appropriate conditions to introduce the methoxyvalerylphosphate group.
Hexylation: The hexyl group is introduced through a nucleophilic substitution reaction, typically using hexyl bromide or hexyl chloride in the presence of a base.
Deprotection: The protecting group is removed to yield the final product, 5’-Methoxyvalerylphosphate(hexyl) azidothymidine.
Industrial Production Methods
Industrial production of 5’-Methoxyvalerylphosphate(hexyl) azidothymidine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Methoxyvalerylphosphate(hexyl) azidothymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the azido group or other functional groups.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides (e.g., hexyl bromide) and bases (e.g., sodium hydroxide) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
5’-Methoxyvalerylphosphate(hexyl) azidothymidine has several scientific research applications:
Chemistry: It is used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: The compound is used in research on HIV and other retroviruses to understand the mechanisms of reverse transcriptase inhibition.
Medicine: It is investigated for its potential therapeutic applications in treating HIV and other viral infections.
Industry: The compound is used in the development of antiviral drugs and in the study of drug delivery systems.
Wirkmechanismus
5’-Methoxyvalerylphosphate(hexyl) azidothymidine exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. The compound is phosphorylated to its active triphosphate form in vivo, which is then incorporated into the viral DNA. The incorporation of the triphosphate form results in chain termination, preventing the synthesis of full-length viral DNA and thereby inhibiting viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azidothymidine (AZT): The parent compound, known for its use in HIV treatment.
3’-Azido-2’,3’-dideoxyguanosine (AZddG): Another nucleoside analog with similar antiviral properties.
3’-Azido-2’,3’-dideoxyadenosine (AZddA): A nucleoside analog used in antiviral research.
Uniqueness
5’-Methoxyvalerylphosphate(hexyl) azidothymidine is unique due to its enhanced pharmacokinetic properties, which may result in improved efficacy and reduced toxicity compared to its parent compound, AZT. The addition of the methoxyvalerylphosphate and hexyl groups aims to increase the compound’s stability and bioavailability .
Eigenschaften
CAS-Nummer |
133201-21-5 |
|---|---|
Molekularformel |
C22H37N6O8P |
Molekulargewicht |
544.5 g/mol |
IUPAC-Name |
methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hexoxyphosphoryl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C22H37N6O8P/c1-6-7-8-9-10-34-37(32,26-19(14(2)3)21(30)33-5)35-13-17-16(25-27-23)11-18(36-17)28-12-15(4)20(29)24-22(28)31/h12,14,16-19H,6-11,13H2,1-5H3,(H,26,32)(H,24,29,31)/t16-,17+,18+,19-,37?/m0/s1 |
InChI-Schlüssel |
BUAHPDZFMFELFS-URGFSGEDSA-N |
Isomerische SMILES |
CCCCCCOP(=O)(N[C@@H](C(C)C)C(=O)OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Kanonische SMILES |
CCCCCCOP(=O)(NC(C(C)C)C(=O)OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


